molecular formula C18H17N3O4S B2596254 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895487-96-4

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide

Cat. No.: B2596254
CAS No.: 895487-96-4
M. Wt: 371.41
InChI Key: AFDUGGQZTRFXMF-UHFFFAOYSA-N
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Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds with the 1,3,4-oxadiazole moiety, such as those closely related to N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, have demonstrated significant antimicrobial activities. These compounds are reported to be effective against a broad spectrum of Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown excellent activity comparable to standard antibiotics like ciprofloxacin against strains like S. typhi, K. pneumoniae, and S. aureus. Their synthesis pathways often involve reactions that introduce various substituents, enhancing their antibacterial properties (Siddiqui et al., 2014).

Anticancer Applications

Another significant area of application for these compounds is in cancer research, where they have been evaluated for their potential anticancer activities. Certain 1,3,4-oxadiazole derivatives have been identified as promising agents against various human cancer cell lines, including breast cancer, by inhibiting cancer cell growth through different mechanisms. These compounds are designed and synthesized to possess specific substituents that might confer superior anticancer activity, with some showing excellent activity against breast cancer cell lines (Polkam et al., 2021).

Enzyme Inhibitory Applications

1,3,4-Oxadiazole derivatives have also been explored for their enzyme inhibitory effects, including inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These activities suggest potential applications in treating diseases where inhibition of these enzymes is beneficial, such as Alzheimer's disease for AChE and BChE inhibitors. The design of these compounds often involves incorporating elements that enhance interaction with the active sites of these enzymes, demonstrating moderate to significant inhibitory activities (Rehman et al., 2013).

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-13-8-12(9-14(10-13)24-2)17-20-21-18(25-17)19-16(22)11-26-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDUGGQZTRFXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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